

Application Note: Synthesis Protocol for 3-Bromo-8-fluoro-4-hydroxyquinoline

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Compound of Interest

Compound Name: 3-Bromo-8-fluoro-4-hydroxyquinoline

CAS No.: 1065087-83-3

Cat. No.: B1520184

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Executive Summary & Strategic Rationale

This application note details the synthesis of **3-Bromo-8-fluoro-4-hydroxyquinoline** (also known as 3-bromo-8-fluoroquinolin-4(1H)-one). This scaffold is a critical intermediate in the development of tyrosine kinase inhibitors (e.g., c-Met, VEGFR) and advanced fluoroquinolone antibiotics.

The 8-fluoro substituent is metabolically stable and modulates the pKa and lipophilicity of the quinoline core, while the 3-bromo position serves as a versatile "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to elaborate the scaffold into complex drug candidates.

Retrosynthetic Logic

We employ a Convergent Linear Strategy utilizing the classic Gould-Jacobs reaction, followed by regioselective bromination.

- Core Construction (Gould-Jacobs): We select this over the Conrad-Limpach synthesis because it favors the 4-hydroxy tautomer (4-quinolone) required for the target, whereas Conrad-Limpach often yields 4-amino or 2-methyl derivatives depending on conditions.
- Regioselective Functionalization: Bromination is performed after the formation of the quinolone core. The 4-quinolone system exists in equilibrium with its 4-hydroxy tautomer. The C3 position is electron-rich (vinylogous enamine character) and highly susceptible to electrophilic aromatic substitution (), ensuring high regioselectivity without affecting the fluorinated benzene ring.

Reaction Scheme & Mechanism

The synthesis proceeds in three distinct phases: Condensation/Cyclization, Hydrolysis/Decarboxylation, and Electrophilic Bromination.



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Figure 1: Synthetic pathway from 2-fluoroaniline to the brominated target. The process relies on the thermal cyclization of the anilinomethylene malonate followed by decarboxylation and regioselective bromination.

Phase 1: Synthesis of the 8-Fluoro-4-hydroxyquinoline Core

This phase builds the heterocyclic ring. The critical control point is the high-temperature cyclization, which requires rapid heating to prevent polymerization.

Materials

- Substrate: 2-Fluoroaniline (1.0 equiv)
- Reagent: Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)
- Solvent: Diphenyl ether (high boiling point medium)
- Workup: Hexanes or Diethyl ether (for precipitation)

Protocol Steps

- Condensation (Enamine Formation):
 - Charge a round-bottom flask with 2-fluoroaniline (e.g., 11.1 g, 100 mmol) and EMME (23.8 g, 110 mmol).
 - Heat the neat mixture to 110–120°C for 2 hours.
 - Mechanistic Insight: The reaction is driven by the removal of ethanol.^{[1][2][3]} Use a Dean-Stark trap or open flask with a stream of nitrogen to drive the equilibrium forward.
 - Monitor by TLC (EtOAc/Hexane). The disappearance of aniline indicates conversion to the diethyl (2-fluorophenylaminomethylene)malonate.
- Thermal Cyclization (Gould-Jacobs):
 - Pre-heat diphenyl ether (~50 mL per 10g intermediate) to 250°C (reflux) in a separate vessel.
 - Safety Critical: Add the enamine intermediate slowly (dropwise or small portions) to the boiling diphenyl ether.

- Why: Adding the substrate to already-hot solvent ensures the kinetic energy barrier for cyclization is met immediately, minimizing side reactions (intermolecular polymerization) that occur at intermediate temperatures (150–200°C).
- Maintain reflux for 30–60 minutes. Evolution of ethanol vapor will be observed.
- Hydrolysis & Decarboxylation:
 - Cool the mixture to room temperature. The ester intermediate often precipitates. Dilute with hexanes to maximize precipitation; filter and wash with hexanes to remove diphenyl ether.
 - Suspend the solid in 10% NaOH (aq) and reflux for 2–4 hours (Saponification).
 - Acidify with HCl to pH 1–2 to precipitate the carboxylic acid.
 - Decarboxylation: Isolate the acid and heat in a high-boiling solvent (e.g., Quinoline or Diphenyl ether) or neat at 230–250°C until evolution ceases.
 - Result: 8-Fluoro-4-hydroxyquinoline (often an off-white to tan solid).

Phase 2: Regioselective Bromination at C3

The 4-hydroxyquinoline exists largely as the 4-quinolone tautomer. The C3 position is the "beta" carbon of the vinylogous amide system, making it the most nucleophilic site.

Materials

- Substrate: 8-Fluoro-4-hydroxyquinoline
- Reagent: Bromine () or N-Bromosuccinimide (NBS)[4]
- Solvent: Glacial Acetic Acid (AcOH)[5]
- Quench: Sodium Thiosulfate (

)

Protocol Steps

- Dissolution:
 - Dissolve 8-fluoro-4-hydroxyquinoline (10 mmol) in Glacial Acetic Acid (20 mL). Mild heating (40–50°C) may be required for full solubility.
- Bromine Addition:
 - Prepare a solution of

(10.5 mmol, 1.05 equiv) in Acetic Acid (5 mL).
 - Add the bromine solution dropwise to the quinoline solution at room temperature.
 - Observation: The solution will turn dark orange/red, then fade as bromine is consumed. A precipitate (the product) typically forms as the reaction proceeds.[2]
- Reaction Monitoring:
 - Stir at room temperature for 2–4 hours.
 - QC Check: LC-MS is preferred over TLC here due to the polarity of the hydroxyquinoline. Look for the mass shift:

(1:1 isotopic pattern).
- Workup:
 - Pour the reaction mixture into ice-water (100 mL).
 - If excess bromine persists (yellow color), add saturated aqueous

until colorless.
 - Filter the solid precipitate.[2][6][7]
 - Wash with water (3x) and cold ethanol (1x).

- Dry under vacuum at 50°C.

Troubleshooting & Optimization Table



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Characterization Data (Expected)

- Appearance: Off-white to pale yellow powder.
- ¹H NMR (DMSO-d₆, 400 MHz):
 - 12.5 (br s, 1H, NH/OH) - Tautomeric proton.
 - 8.4 (s, 1H, H-2) - Characteristic singlet for C2-H, deshielded by N and Carbonyl.
 - 7.9 - 7.3 (m, 3H, Ar-H) - Splitting pattern depends on F-coupling ().
- MS (ESI+): m/z 241.9/243.9
- Melting Point: > 280°C (decomposition typical for high-melting quinolones).

Experimental Workflow Diagram



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Figure 2: Operational workflow for the synthesis. Note the critical decision point at the condensation stage to ensure complete enamine formation before the high-energy cyclization step.

Safety & Handling (HSE)

- Diphenyl Ether: High boiling point (258°C). Use a heating mantle with sand bath or aluminum block. Do not use oil baths (fire hazard at this temp). Ensure reaction vessel is rated for high thermal stress.
- Bromine (): Highly toxic and corrosive. Handle only in a functioning fume hood. Wear double nitrile gloves. Have thiosulfate solution ready for spills.
- Hydrofluoric Acid (HF) Potential: While the C-F bond is generally stable, thermal decomposition at >250°C could theoretically release trace HF. Use a scrubber if scaling up >100g.

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